3-methyl-2-phenylpentanoyl chloride
Overview
Description
3-Methyl-2-phenylpentanoyl chloride: is an organic compound with the molecular formula C12H15ClO and a molecular weight of 210.7 g/mol . It is a derivative of pentanoyl chloride, featuring a phenyl group and a methyl group attached to the pentane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-phenylpentanoyl chloride typically involves the chlorination of 3-methyl-2-phenylpentanoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-phenylpentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methyl-2-phenylpentanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature.
Hydrolysis: This reaction occurs in the presence of water or aqueous bases like sodium hydroxide (NaOH).
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF under inert atmosphere conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
3-Methyl-2-phenylpentanoic acid: from hydrolysis.
3-Methyl-2-phenylpentanol: from reduction.
Scientific Research Applications
Chemistry: 3-Methyl-2-phenylpentanoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is employed in the synthesis of drug candidates. Its derivatives have shown potential biological activities, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 3-methyl-2-phenylpentanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
- 3-Methyl-2-phenylvaleryl chloride
- 2-Phenylbutanoyl chloride
- 2-Methyl-3-phenylpropanoyl chloride
Comparison: Compared to similar compounds, 3-methyl-2-phenylpentanoyl chloride is unique due to its specific substitution pattern on the pentane chain. This structural feature influences its reactivity and the types of derivatives it can form. For instance, the presence of both a phenyl and a methyl group can enhance its steric and electronic properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-methyl-2-phenylpentanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUBRISNOTZUNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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